molecular formula C15H13N3O4 B15042531 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide

Cat. No.: B15042531
M. Wt: 299.28 g/mol
InChI Key: QCDDDWKCVWVKEV-MHWRWJLKSA-N
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Description

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a 2-hydroxyphenyl group and a 4-nitrobenzohydrazide moiety, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular structures, leading to antimicrobial or anticancer effects. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Uniqueness

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of both a hydroxyl group and a nitro group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H13N3O4/c1-10(13-4-2-3-5-14(13)19)16-17-15(20)11-6-8-12(9-7-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-10+

InChI Key

QCDDDWKCVWVKEV-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2O

Origin of Product

United States

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